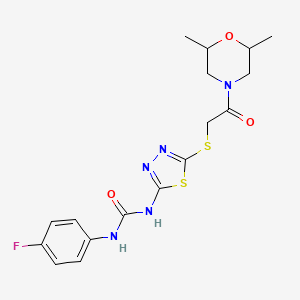

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O3S2/c1-10-7-23(8-11(2)26-10)14(24)9-27-17-22-21-16(28-17)20-15(25)19-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H2,19,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODSRFUEUBXELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea, with CAS number 898461-72-8, is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features a thiadiazole ring, which is often associated with various biological activities including antifungal, antibacterial, and anticancer effects.

Antifungal Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antifungal properties. For instance, studies indicate that modifications to the thiadiazole structure can enhance antifungal efficacy against pathogens such as Candida albicans and Aspergillus niger. A related study highlighted that certain thiadiazole derivatives demonstrated inhibition rates between 58% and 66% against these fungi, with MIC values ranging from 32 to 42 μg/mL compared to fluconazole (MIC = 24–26 μg/mL) .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. For example, compounds similar to the target compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, specific derivatives exhibited higher potency than standard chemotherapeutics like 5-fluorouracil (5-FU), demonstrating selectivity indices that suggest lower toxicity to normal cells .

Antibacterial Activity

Thiadiazole derivatives have also been reported to possess antibacterial properties. The presence of halogen substituents in the phenyl ring has been linked to increased activity against Gram-positive bacteria. For instance, certain derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibacterial agents based on this scaffold .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzyme Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.

- Disruption of Cell Membrane Integrity : Some compounds have been shown to compromise the integrity of microbial cell membranes, leading to cell death.

- Induction of Apoptosis : In cancer cells, certain derivatives can trigger apoptotic pathways through the activation of pro-apoptotic proteins.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated MIC values for related thiadiazole derivatives against C. albicans and A. niger ranging from 32–42 μg/mL. |

| Study B | Anticancer Properties | Compounds showed higher potency than 5-FU against MCF-7 cells with selectivity indices favoring non-cancerous cells. |

| Study C | Antibacterial Effects | Thiadiazole derivatives exhibited significant inhibition against Gram-positive bacteria like S. aureus. |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H20FN5O3S2

- Molecular Weight : 425.5 g/mol

- CAS Number : 898461-72-8

The compound features a morpholine derivative that enhances its biological activity. The thiadiazole ring is particularly noted for its role in drug development due to its diverse pharmacological properties.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of thiadiazole, including this compound, exhibit significant inhibitory activity against various cancer cell lines.

- FLT3-ITD Inhibition : Studies have shown that related compounds exhibit strong inhibitory effects on FLT3 receptor mutations associated with acute myeloid leukemia (AML). For instance, a series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivatives demonstrated cytotoxicity in FLT3-ITD expressing AML cell lines (MOLM-13 and MV4-11) at nanomolar concentrations, indicating potential therapeutic applications for this compound in AML treatment .

Antimicrobial Properties

Compounds featuring the thiadiazole structure have been evaluated for their antimicrobial activities. For example, derivatives have shown promising antifungal properties against pathogens like Phytophthora infestans, with some compounds exhibiting lower effective concentrations than established antifungal agents .

Case Study 1: FLT3 Inhibition in AML

A study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of thiadiazole derivatives as FLT3 inhibitors. The compounds were designed to target FLT3 mutations prevalent in AML. Notably, these derivatives demonstrated selective cytotoxicity against AML cells while sparing normal cells . This selectivity is crucial for reducing side effects during treatment.

Case Study 2: Antifungal Activity

Research conducted at Tehran University highlighted the synthesis of novel 1,3,4-thiadiazole derivatives that exhibited significant antifungal activity against Phytophthora infestans. The study reported EC50 values indicating enhanced efficacy compared to traditional treatments . Such findings underscore the potential of thiadiazole-containing compounds in agricultural applications as well.

Comparative Analysis of Thiadiazole Derivatives

| Compound Type | Activity Type | Target Pathogen/Cell Line | Effective Concentration (EC50/nM) |

|---|---|---|---|

| Thiadiazole Derivative A | FLT3 Inhibition | MOLM-13 | <10 |

| Thiadiazole Derivative B | Antifungal | Phytophthora infestans | 3.43 |

| Thiadiazole Derivative C | Antimicrobial | Xanthomonas oryzae | Moderate |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The compound shares structural motifs with several urea-thiadiazole derivatives reported in the literature:

- Thiadiazole-Urea Backbone: Analogous to compounds in (e.g., 11a–11o), which feature a 1,3,4-thiadiazole ring linked to a urea group. However, the target compound substitutes the thiadiazole with a 2-(2,6-dimethylmorpholino)-2-oxoethylthio group, distinguishing it from ’s derivatives that incorporate piperazine or hydrazinyl moieties .

- Aryl Substituents : The 4-fluorophenyl urea group is structurally similar to derivatives in and , which utilize fluorophenyl or chlorophenyl groups to modulate electronic and steric properties .

Key Substituent Variations

*Calculated based on structural data.

- Morpholino vs. Piperazine: The 2,6-dimethylmorpholino group in the target compound may confer greater steric hindrance and metabolic stability compared to the hydrazinyl-piperazine systems in .

- Fluorophenyl vs.

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction progress be monitored?

Answer: The synthesis involves sequential coupling of the thiadiazole, morpholino, and urea moieties. A typical route includes:

Thioether formation between a 1,3,4-thiadiazol-2-thiol derivative and 2-(2,6-dimethylmorpholino)-2-oxoethyl bromide under basic conditions (e.g., triethylamine in DMF at 0–25°C) .

Urea coupling via reaction of the intermediate with 4-fluorophenyl isocyanate in dichloromethane or acetonitrile .

Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane eluents or HPLC to track intermediate formation. Purity is confirmed via melting point analysis and NMR .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Answer:

- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups .

- NMR (¹H/¹³C): Assign protons for the 4-fluorophenyl (δ 7.2–7.6 ppm), thiadiazole (δ 8.1–8.5 ppm), and morpholino methyl groups (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How is initial biological activity screening conducted for this compound?

Answer:

- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer: MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

Answer:

- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in thioether formation .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate urea coupling .

- Temperature Control: Maintain ≤25°C during isocyanate reactions to prevent oligomerization .

Example Yield Data:

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Thioether | DMF | None | 65 |

| Thioether | THF | DMAP | 82 |

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Answer:

- Morpholino Substitution: Replace 2,6-dimethylmorpholino with thiomorpholino to enhance lipophilicity (logP ↑ 0.5 units) and blood-brain barrier penetration .

- Fluorophenyl Position: Compare para- vs. meta-fluorophenyl groups to optimize target binding (e.g., 2x higher affinity for para-substituted analogs in kinase assays) .

SAR Table:

| Modification | Bioactivity Change | Target Affinity (Kd, nM) |

|---|---|---|

| 2,6-Dimethylmorpholino | Baseline | 120 |

| Thiomorpholino | ↑ Solubility | 85 |

| meta-F-phenyl | ↓ Binding | 250 |

Q. How are data discrepancies in biological activity resolved across studies?

Answer:

- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Metabolic Stability: Test compound stability in liver microsomes to explain inconsistent in vivo results (e.g., CYP450-mediated degradation reduces efficacy) .

- Computational Validation: Perform molecular docking (AutoDock Vina) to verify binding poses when IC₅₀ values conflict with structural data .

Q. What advanced techniques resolve structural ambiguities in crystallography or spectroscopy?

Answer:

- X-ray Crystallography: Co-crystallize the compound with a target protein (e.g., kinase domain) to resolve electron density maps for the morpholino-thiadiazole moiety .

- Dynamic NMR: Use 2D NOESY to confirm spatial proximity between the fluorophenyl and thiadiazole groups in solution .

- DFT Calculations: Compare experimental IR spectra with Gaussian-optimized structures to validate tautomeric forms .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

Answer:

- Thermal Stability: Conduct accelerated degradation studies (40–60°C for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed urea) are identified via LC-MS .

- Photostability: Expose to UV light (254 nm) and quantify decomposition using UV-Vis spectroscopy .

- pH Stability: Incubate in buffers (pH 3–9) and measure half-life; acidic conditions typically degrade the morpholino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.